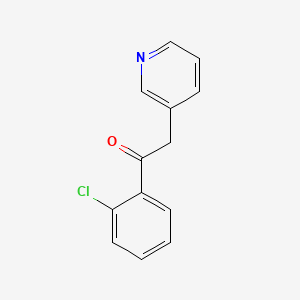
2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione is a fluorinated organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to an octyl chain, which is further connected to an isoindole-1,3-dione core. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1,1,1-trifluorooctan-2-ylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the isoindole-1,3-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-phenylmethanesulfonamide
- 1,1,1-Trifluoro-2-(furan-2-yl)-3-phenylbutan-2-ylamine
Uniqueness
2-(1,1,1-Trifluorooctan-2-yl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a trifluoromethyl group and an isoindole-1,3-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
185424-41-3 |
|---|---|
Molecular Formula |
C16H18F3NO2 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2-(1,1,1-trifluorooctan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H18F3NO2/c1-2-3-4-5-10-13(16(17,18)19)20-14(21)11-8-6-7-9-12(11)15(20)22/h6-9,13H,2-5,10H2,1H3 |
InChI Key |
RMEKTKICHFBTNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(F)(F)F)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




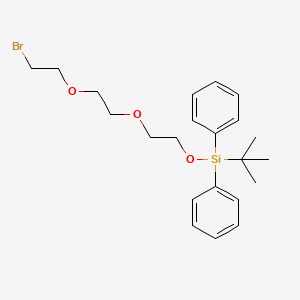
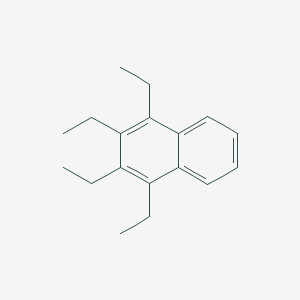

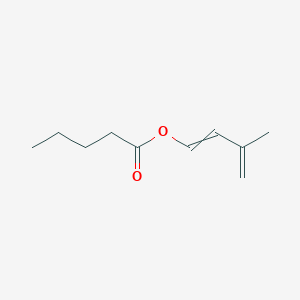
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)

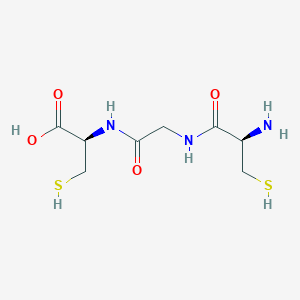
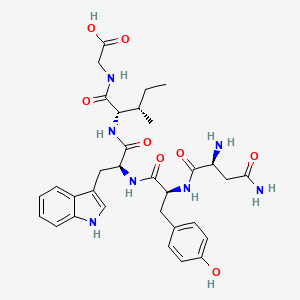
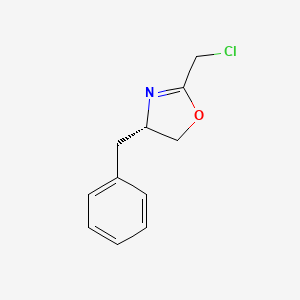
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
